VU6004256

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

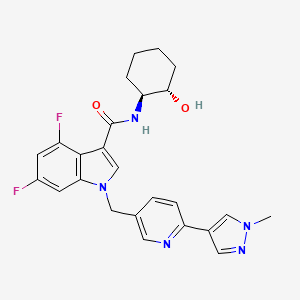

C25H25F2N5O2 |

|---|---|

分子量 |

465.5 g/mol |

IUPAC 名称 |

4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)-3-pyridinyl]methyl]indole-3-carboxamide |

InChI |

InChI=1S/C25H25F2N5O2/c1-31-13-16(11-29-31)20-7-6-15(10-28-20)12-32-14-18(24-19(27)8-17(26)9-22(24)32)25(34)30-21-4-2-3-5-23(21)33/h6-11,13-14,21,23,33H,2-5,12H2,1H3,(H,30,34)/t21-,23-/m0/s1 |

InChI 键 |

ZZMZFDCJQBUOOI-GMAHTHKFSA-N |

手性 SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CN3C=C(C4=C3C=C(C=C4F)F)C(=O)N[C@H]5CCCC[C@@H]5O |

规范 SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CN3C=C(C4=C3C=C(C=C4F)F)C(=O)NC5CCCCC5O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU6004256

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), with demonstrated efficacy in preclinical models relevant to schizophrenia. As an "ago-PAM," it not only potentiates the effects of the endogenous ligand acetylcholine (ACh) but also possesses intrinsic agonist activity at the M1 receptor. Its mechanism involves the modulation of downstream signaling pathways, including Gq-mediated calcium mobilization and β-arrestin recruitment, without inducing receptor internalization—a key differentiating feature from other M1 PAMs. This profile allows this compound to normalize aberrant neuronal activity in brain regions implicated in schizophrenia, such as the prefrontal cortex, and reverse cognitive and behavioral deficits in animal models of NMDA receptor hypofunction.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the M1 muscarinic receptor that is structurally distinct from the orthosteric site where acetylcholine binds.[1] This allosteric binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of ACh.[2]

This compound is further classified as an "ago-PAM" or a "PAM-agonist," indicating that in addition to potentiating the action of ACh, it can directly activate the M1 receptor in the absence of the orthosteric ligand.[2][3] This dual activity contributes to its robust pharmacological profile. A key feature of its mechanism is its ability to potentiate ACh-mediated signaling without promoting the internalization of the M1 receptor, which contrasts with other M1 PAMs like PF-06764427.[3][4] This may contribute to a more sustained therapeutic effect and a differentiated safety profile, particularly concerning the lack of observable seizure activity at high doses.[2]

Signaling Pathways Modulated by this compound

The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2][5] this compound enhances the canonical signaling cascade initiated by M1 receptor activation.

-

Gq/11-PLC Pathway: Upon activation by ACh, the M1 receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. This compound potently enhances these ACh-mediated calcium fluxes.[4]

-

β-Arrestin Recruitment: this compound also potentiates the recruitment of β-arrestin to the M1 receptor.[4] β-arrestin signaling is another major pathway for GPCRs, involved in receptor desensitization and mediating distinct downstream cellular effects.

-

Lack of Receptor Internalization: Notably, while this compound enhances β-arrestin recruitment, it does not induce the subsequent internalization of the M1 receptor, a process that typically leads to the attenuation of signal over time.[3][4]

Quantitative Pharmacology

The potency and activity of this compound have been characterized in a variety of in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| PAM Potency (EC50) | 155 nM | Calcium mobilization in CHO cells expressing rat M1 | [6][7] |

| Agonist Potency (mEC50) | 450 nM | Allosteric agonist assay | [3] |

| Agonist Efficacy | 86% of ACh max | Allosteric agonist assay | [3] |

| β-Arrestin Recruitment | Potentiation observed | DiscoverX bias panel | [3] |

| Receptor Internalization | No effect (EC50 > 10 µM) | M1 internalization assay |[3] |

Table 2: In Vivo Efficacy of this compound in NR1 KD Mice (Model of NMDA Hypofunction)

| Assay | Dose (i.p.) | Effect | Reference |

|---|---|---|---|

| PFC Pyramidal Cell Firing | 10 mg/kg | Attenuates excessive firing rate | [6] |

| Hyperlocomotor Activity | 3, 10 mg/kg | Dose-dependently reduces hyperactivity | [6] |

| Novel Object Recognition | 3, 10 mg/kg | Reverses performance impairments | [6] |

| Cue-Mediated Fear Conditioning | 3, 10 mg/kg | Reverses performance impairments |[6] |

Experimental Protocols

The characterization of this compound relies on a series of established pharmacological assays.

5.1 In Vitro Calcium Mobilization Assay

-

Objective: To measure the potentiation of ACh-induced intracellular calcium release.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor are typically used.[8]

-

Methodology:

-

Cells are plated in 96- or 384-well plates and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound is added at various concentrations and incubated for a specified period.

-

An EC20 concentration of acetylcholine is added to stimulate the M1 receptor.

-

Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

-

Data are analyzed to determine the EC50 of this compound for the potentiation of the ACh response.

-

5.2 In Vivo Electrophysiology

-

Objective: To measure the effect of this compound on neuronal activity in the prefrontal cortex.

-

Animal Model: Anesthetized adult male NR1 KD mice (a genetic model of NMDA receptor hypofunction) and wild-type littermates.[6]

-

Methodology:

-

Mice are anesthetized (e.g., with chloral (B1216628) hydrate).

-

A recording electrode is stereotaxically lowered into the prelimbic region of the medial prefrontal cortex.

-

Extracellular single-unit recordings are taken from pyramidal neurons, identified by their characteristic spike waveforms.

-

A baseline firing rate is established for 5-10 minutes.

-

This compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

-

Neuronal firing rates are recorded for up to 60 minutes post-injection to determine the effect of the compound.

-

5.3 Novel Object Recognition (NOR) Task

-

Objective: To assess effects on recognition memory.

-

Animal Model: Wild-type and NR1 KD mice.[6]

-

Methodology:

-

Habituation: Mice are allowed to explore an empty arena for a set period on consecutive days.

-

Training (Sample Phase): Two identical objects are placed in the arena, and mice are allowed to explore them for a set time (e.g., 10 minutes).

-

Dosing: Immediately after training, mice are injected i.p. with this compound (e.g., 3 or 10 mg/kg) or vehicle.

-

Testing (Choice Phase): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. Mice are returned to the arena and exploration of each object is recorded.

-

Analysis: A recognition index is calculated as (Time exploring novel object) / (Total exploration time). A higher index indicates better recognition memory.

-

Therapeutic Rationale in Schizophrenia

The therapeutic potential of this compound is rooted in the "NMDA receptor hypofunction" hypothesis of schizophrenia. This hypothesis posits that reduced signaling through the NMDA-type glutamate (B1630785) receptor contributes to the cognitive and negative symptoms of the disorder. M1 receptor activation is known to modulate glutamatergic neurotransmission and synaptic plasticity in brain regions like the hippocampus and prefrontal cortex.[2][5]

In genetic models where the NMDA receptor is impaired (e.g., NR1 KD mice), there is excessive, disordered firing of pyramidal cells in the prefrontal cortex, which is thought to underlie cognitive deficits.[6] this compound, by selectively activating M1 receptors in this region, normalizes this aberrant neuronal firing.[6] This cellular-level correction translates to the reversal of behavioral and cognitive impairments, such as deficits in recognition memory and increased locomotor activity, observed in these models.[5][6]

References

- 1. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

VU6004256: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), also exhibiting properties of an allosteric agonist (ago-PAM). It has emerged as a significant tool compound in neuroscience research, particularly for investigating the therapeutic potential of M1 receptor modulation in disorders like schizophrenia and Alzheimer's disease. Preclinical studies have demonstrated its efficacy in reversing cognitive and physiological deficits in animal models of N-methyl-D-aspartate (NMDA) receptor hypofunction. Critically, this compound displays a favorable safety profile compared to other M1 ago-PAMs, lacking the pro-convulsant effects observed with structurally related compounds at high doses. This guide provides a comprehensive overview of the pharmacology, toxicology, and experimental methodologies associated with this compound.

Pharmacology

Mechanism of Action

This compound functions as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric agonist.[1] this compound is further classified as an "ago-PAM" or "PAM-agonist" because it can also directly activate the M1 receptor to a degree in the absence of an orthosteric agonist, though this agonist activity is weaker compared to other compounds in its class.[1][2]

A key pharmacological distinction of this compound is its lack of induction of M1 receptor internalization, a process that can lead to receptor desensitization. This contrasts with other M1 PAMs, such as PF-06764427, which do promote receptor internalization.

M1 Receptor Signaling Pathway

Activation of the M1 receptor, which is coupled to the Gq/11 family of G-proteins, initiates a canonical signaling cascade.[1] This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses. This compound enhances this ACh-mediated signaling.

In Vitro Pharmacology

The potency of this compound as an M1 PAM has been characterized in cellular assays.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 155 nM | CHO (Chinese Hamster Ovary) | Calcium Mobilization | [3][4] |

| mEC50 (PAM) | 100 nM (mouse) | - | - | [2] |

| mEC50 (Agonist) | 450 nM (mouse) | - | - | [2] |

In Vivo Pharmacology & Efficacy

This compound has demonstrated significant efficacy in preclinical models, particularly the NR1 knockdown (KD) mouse model, which mimics NMDA receptor hypofunction relevant to schizophrenia.

| Animal Model | Dosing (i.p.) | Key Findings | Reference |

| NR1 KD Mice | 10 mg/kg | Attenuates excessive pyramidal cell firing in the prefrontal cortex (PFC). | [3][5] |

| NR1 KD Mice | 3, 10 mg/kg | Reverses cognitive impairments in Novel Object Recognition (NOR) task. | [3][5] |

| NR1 KD Mice | 3, 10 mg/kg | Reverses deficits in cue-mediated fear conditioning task. | [3][5] |

| NR1 KD Mice | 3, 10 mg/kg | Produces a robust, dose-dependent reduction in hyperlocomotor activity. | [3][5] |

| Wild-Type Mice | 10 mg/kg | Decreased spontaneous locomotor activity. | [2] |

| Wild-Type Mice | - | Enhanced recognition memory in the Novel Object Recognition (NOR) task. | [1] |

These findings suggest that this compound can normalize PFC-mediated physiological and cognitive deficits associated with NMDA receptor hypofunction.[5]

Toxicology and Safety Profile

A distinguishing feature of this compound is its favorable safety profile compared to other M1 ago-PAMs. Overactivation of M1 receptors is known to potentially induce seizures.[2]

| Animal Model | Dosing (i.p.) | Observation | Test Battery | Reference |

| Normal, Healthy Mice | 100 mg/kg | Did not cause significant observable adverse effects. | Modified Irwin Toxicology Battery | [2] |

| Normal, Healthy Mice | 100 mg/kg | Did not induce observable behavioral seizure activity. | - | [1][2] |

This lack of convulsive activity, even at high doses, contrasts sharply with compounds like PF-06764427, which induced robust behavioral convulsions in similar tests.[2] This suggests that the specific molecular pharmacology of this compound—potentially its weaker agonist activity and lack of receptor internalization—contributes to its improved safety margin.[2]

Pharmacokinetics

| Species | Dose (i.p.) | Cmax (Total Brain) | Cmax (Unbound Brain) | Reference |

| Mouse | 100 mg/kg | 49.9 µM | 649 nM | [2] |

The unbound brain concentrations achieved at this high, non-convulsive dose are approximately 1.4-fold higher than its M1 allosteric agonist potency, suggesting that the brain levels achieved relative to potency do not solely dictate the adverse effect liability for this class of compounds.[2]

Key Experimental Protocols

In Vivo Electrophysiology in Awake Mice

-

Objective: To measure the effect of this compound on pyramidal cell firing rates in the prefrontal cortex.

-

Methodology:

-

Adult male NR1 KD mice and wild-type littermates are surgically implanted with a microdrive array targeting layer V of the medial PFC.

-

Following recovery, single-unit activity is recorded from awake, freely moving mice to establish a baseline firing rate.

-

Mice receive an intraperitoneal (i.p.) injection of vehicle or this compound (e.g., 10 mg/kg).

-

Neuronal firing rates are recorded for a set period post-injection (e.g., 60-90 minutes).

-

Data are analyzed to compare pre- and post-injection firing rates between treatment groups and genotypes.[3][5]

-

Novel Object Recognition (NOR) Task

-

Objective: To assess deficits in recognition memory and the ability of this compound to reverse them.

-

Methodology:

-

Habituation: Mice are habituated to an empty, open-field arena for a set period over several days.

-

Training (Sample Phase): Two identical objects are placed in the arena, and the mouse is allowed to explore freely for a set time (e.g., 10 minutes).

-

Dosing: Immediately after training, the mouse is administered vehicle or this compound (e.g., 3 or 10 mg/kg, i.p.).

-

Testing (Choice Phase): After a retention interval (e.g., 24 hours), the mouse is returned to the arena where one of the original objects has been replaced with a novel object.

-

Exploration time of the novel and familiar objects is recorded.

-

A "recognition index" is calculated as (Time with Novel Object / Total Exploration Time). A higher index indicates better recognition memory.[3][5]

-

Modified Irwin Toxicology Battery

-

Objective: To assess the acute neurological and behavioral effects of a compound and establish a general safety profile.

-

Methodology:

-

Mice are administered a high dose of the test compound (e.g., this compound at 100 mg/kg, i.p.).

-

A trained observer, blind to the treatment, systematically scores a range of physiological and behavioral parameters at specified time points (e.g., 15, 30, 60, 120, 180 minutes post-dose).

-

Parameters include, but are not limited to: alertness, spontaneous activity, posture, gait, stereotypy, tremor, convulsions, lacrimation, salivation, and body temperature.

-

Scores are compared to vehicle-treated control animals to identify any significant adverse effects.[2]

-

Conclusion

This compound is a well-characterized M1 positive allosteric modulator with demonstrated in vivo efficacy in preclinical models of schizophrenia. Its ability to correct PFC-dependent cognitive and physiological deficits, coupled with a superior safety profile that lacks the pro-convulsant liability of other M1 ago-PAMs, makes it an invaluable research tool. The distinct pharmacological properties of this compound, particularly its lack of receptor internalization, highlight the subtle but critical structural and functional nuances that can differentiate efficacy from adverse effects within a class of allosteric modulators. Further investigation into compounds with this profile is warranted for the development of novel therapeutics for cognitive dysfunction in neuropsychiatric and neurodegenerative disorders.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]

VU6004256: A Technical Guide for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

VU6004256 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This document serves as a comprehensive technical guide for researchers utilizing this compound in preclinical studies, with a focus on its application in models of neurological and psychiatric disorders.

Core Mechanism of Action

This compound enhances the signaling of the M1 mAChR by binding to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This potentiation of M1 receptor activity has shown promise in ameliorating cognitive and physiological deficits associated with conditions like schizophrenia, particularly those linked to N-methyl-D-aspartate (NMDA) receptor hypofunction.[1][2]

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor primarily couples to Gq/11 G-proteins. Upon activation by an agonist such as acetylcholine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a positive allosteric modulator, this compound enhances the receptor's response to acetylcholine, leading to a more robust activation of this downstream signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 155 nM | Mouse | M1 Receptor Potentiation | [1] |

| ACh Max Potentiation | 88% | Mouse | M1 Receptor Potentiation | [1] |

| Brain:Plasma Ratio (Kp) | 4.84 | Mouse | Pharmacokinetics | [1] |

| Unbound Brain:Plasma (Kp,uu) | 2.6 | Mouse | Pharmacokinetics | [1] |

| In Vivo Model | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |

| NR1 Knockdown Mice | 1, 3, 10 | Dose-dependently reduced hyperlocomotor activity. | [1] |

| NR1 Knockdown Mice | 3, 10 | Reversed performance deficits in novel object recognition and cue-mediated fear conditioning tasks. | [1] |

| NR1 Knockdown Mice | 10 | Attenuated excessive pyramidal cell firing in the prefrontal cortex. | [1] |

| Wild-Type Mice | 10 | Decreased spontaneous locomotor activity at the highest dose. | [3] |

| Wild-Type Mice | 100 | Did not induce observable behavioral seizure activity, unlike some other M1 PAMs. | [3] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below, primarily based on the studies conducted by Grannan et al. (2016).[1]

Novel Object Recognition (NOR)

This task assesses recognition memory.

Experimental Workflow:

Methodology:

-

Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material. A variety of objects that are different in shape, color, and texture but similar in size and complexity should be used.

-

Habituation (Day 1): Each mouse is individually placed in the empty arena for 10 minutes to acclimate to the environment.

-

Drug Administration (Day 2): this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the training session.

-

Training (T1): The mouse is placed in the arena containing two identical objects and allowed to explore for 10 minutes.

-

Retention Interval: A defined period (e.g., 1 hour) during which the mouse is returned to its home cage.

-

Testing (T2): The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for 5 minutes.

-

Data Analysis: The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

Cue-Mediated Fear Conditioning

This task assesses associative learning and memory.

Experimental Workflow:

Methodology:

-

Apparatus: A fear conditioning chamber equipped with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera for recording behavior.

-

Conditioning (Day 1): The mouse is placed in the conditioning chamber. After an initial acclimation period, it is presented with several pairings of a conditioned stimulus (CS), such as an 80 dB tone lasting 30 seconds, which co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).

-

Drug Administration (Day 2): this compound or vehicle is administered i.p. 30 minutes before the testing session.

-

Testing (Day 2): The mouse is placed in a novel context (different from the conditioning chamber in terms of shape, color, and odor). After an acclimation period, the auditory cue (CS) is presented without the footshock.

-

Data Analysis: Freezing behavior (complete immobility except for respiration) is measured during the presentation of the cue. The data is typically expressed as the percentage of time spent freezing.

In Vivo Electrophysiology in Awake, Freely Moving Mice

This technique is used to measure the firing rate of neurons in specific brain regions.

Methodology:

-

Electrode Implantation: Mice are anesthetized and stereotaxically implanted with a microelectrode array targeting the prelimbic region of the prefrontal cortex.

-

Recovery: Mice are allowed to recover from surgery before recordings begin.

-

Recording Session: On the day of the experiment, the mouse is connected to the recording equipment in its home cage. A baseline neuronal firing rate is recorded for a set period (e.g., 30 minutes).

-

Drug Administration: this compound or vehicle is administered i.p., and recording continues.

-

Data Analysis: Spike sorting is performed to isolate individual neuron activity. The firing rate of pyramidal neurons is analyzed before and after drug administration.

Conclusion

This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognitive function and its potential as a therapeutic target for disorders such as schizophrenia. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models, coupled with a good safety profile relative to other M1 PAMs, make it a compelling compound for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies.

References

- 1. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

achemical structure and properties of VU6004256

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the M1 Positive Allosteric Modulator VU6004256

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated significant interest in its therapeutic potential for neurological and psychiatric disorders characterized by cholinergic dysfunction, such as schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-((2R,3R)-3-hydroxycyclohexyl)-1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,8-difluoro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxamide |

| Molecular Formula | C₂₅H₂₅F₂N₅O₂ |

| Molecular Weight | 465.50 g/mol |

| CAS Number | 2011034-33-4 |

| Appearance | White to off-white solid |

| SMILES | O=C(C1=CN(CC2=CC=C(C3=CN(C)N=C3)N=C2)C4=C1C(F)=CC(F)=C4)N[C@@H]5--INVALID-LINK--CCCC5 |

Table 1: Chemical and Physical Properties of this compound.

Pharmacological Properties

This compound is characterized by its high potency and selectivity for the M1 muscarinic receptor.

| Parameter | Value | Species | Assay Type |

| EC₅₀ | 155 nM | Human | Calcium Mobilization |

| Selectivity | Selective for M1 over M2, M3, M4, and M5 muscarinic receptors (quantitative data not publicly available) | Various | Not Specified |

Table 2: In Vitro Pharmacological Data for this compound.

Pharmacokinetic Properties

Limited pharmacokinetic data for this compound is available in the public domain. A study in mice revealed the following brain concentrations after a high intraperitoneal dose.

| Dose (i.p.) | Maximum Total Brain Concentration (Cₘₐₓ) | Maximum Unbound Brain Concentration (Cₘₐₓ,u) |

| 100 mg/kg | 49.9 µM | 649 nM |

Table 3: Brain Pharmacokinetics of this compound in Mice.[2]

Signaling Pathways

As a positive allosteric modulator of the M1 receptor, this compound enhances the canonical Gq-coupled signaling pathway initiated by acetylcholine. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Caption: M1 Muscarinic Receptor Signaling Pathway Enhanced by this compound.

Experimental Protocols

In Vitro Potency Determination (Calcium Mobilization Assay)

The potency of this compound as an M1 PAM is typically determined using a calcium mobilization assay in a cell line stably expressing the human M1 muscarinic receptor.

General Protocol:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human M1 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated to allow for cell attachment.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

-

Compound Addition: this compound, at various concentrations, is added to the wells and pre-incubated.

-

Agonist Stimulation: A sub-maximal concentration (EC₂₀) of acetylcholine is added to the wells to stimulate the M1 receptor.

-

Fluorescence Reading: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The EC₅₀ value is determined by plotting the potentiation of the acetylcholine response as a function of the this compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for Determining the In Vitro Potency of this compound.

In Vivo Efficacy Assessment

Attenuation of Excessive Pyramidal Cell Firing: this compound has been shown to attenuate excessive pyramidal cell firing in the prefrontal cortex of a genetic mouse model of NMDA receptor hypofunction (NR1 knockdown mice).[1]

-

Animal Model: Adult male NR1 knockdown (KD) mice and wild-type (WT) littermates.

-

Drug Administration: this compound (10 mg/kg) or vehicle administered intraperitoneally (i.p.).

-

Electrophysiology: In vivo single-unit recordings from pyramidal neurons in the prelimbic cortex of awake, behaving mice.

-

Protocol:

-

Mice are surgically implanted with a microdrive array targeting the prelimbic cortex.

-

Following recovery, baseline neuronal firing rates are recorded for a defined period.

-

This compound or vehicle is administered, and neuronal firing is recorded for a subsequent period.

-

Spike sorting is performed to isolate single-unit activity, and firing rates are calculated.

-

-

Endpoint: Change in the firing rate of pyramidal neurons following drug administration compared to baseline.

Novel Object Recognition (NOR) Task: this compound has been demonstrated to reverse cognitive deficits in the NOR task in NR1 KD mice.[1]

-

Animal Model: Adult male NR1 KD and WT mice.

-

Drug Administration: this compound (3 or 10 mg/kg, i.p.) or vehicle administered prior to the training session.

-

Apparatus: An open-field arena.

-

Protocol:

-

Habituation: Mice are allowed to freely explore the empty arena for a set period on consecutive days.

-

Training (Familiarization): Mice are placed in the arena containing two identical objects and allowed to explore for a defined time.

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. Mice are returned to the arena, and the time spent exploring each object is recorded.

-

-

Endpoint: The discrimination index, calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).

Caption: Experimental Workflow for the Novel Object Recognition Task.

Synthesis

A detailed, publicly available synthesis protocol for this compound has not been identified in the scientific literature. However, the synthesis of structurally related M4 positive allosteric modulators often involves a multi-step sequence. A representative, though not specific, approach would likely involve the construction of the core heterocyclic scaffold followed by the coupling of the side chains. For a similar class of compounds, a common synthetic strategy involves a Gewald-type reaction to form a thiophene (B33073) ring, followed by the construction of the pyrimidine (B1678525) ring and subsequent nucleophilic aromatic substitution to introduce the amine side chain.[3]

Conclusion

This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in normal physiology and in the pathophysiology of central nervous system disorders. Its potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of M1 receptor modulation. Further research is warranted to fully characterize its pharmacokinetic profile and to elucidate the full spectrum of its pharmacological effects.

References

The Discovery and Development of VU6004256: A Deep Dive into a Promising M1 Muscarinic Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6004256 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Emerging from a dedicated drug discovery program, this small molecule has garnered significant attention for its potential therapeutic application in neurological and psychiatric disorders, particularly schizophrenia.[1][2][3] This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its pharmacological properties, key experimental protocols, and the underlying scientific rationale for its investigation.

Discovery and Rationale

The development of selective M1 receptor PAMs like this compound is rooted in the growing understanding of the role of the M1 receptor in cognitive processes.[3][4] The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, where it plays a crucial role in learning, memory, and synaptic plasticity.[3] Dysfunction in M1 receptor signaling has been implicated in the pathophysiology of schizophrenia and Alzheimer's disease.

Traditional orthosteric agonists targeting the acetylcholine binding site on muscarinic receptors have been hampered by a lack of subtype selectivity, leading to undesirable side effects. Positive allosteric modulators offer a more refined approach. By binding to a distinct allosteric site, PAMs like this compound enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering greater subtype selectivity and a potentially wider therapeutic window.[3]

The discovery of this compound was the result of a focused high-throughput screening (HTS) campaign and subsequent lead optimization efforts. The general workflow for identifying and characterizing novel M1 PAMs is outlined below.

Pharmacological Profile

This compound exhibits potent and selective modulation of the M1 receptor. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Receptor | Value | Reference |

| EC50 | Human M1 | 155 nM | [1][2] |

| Activity | Human M2, M3, M4, M5 | > 30 µM (no activity) | Grannan et al., 2016 (Implied) |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Dose | Value | Reference |

| Cmax (Total Brain) | 100 mg/kg, i.p. | 49.9 µM | Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs |

| Cmax (Unbound Brain) | 100 mg/kg, i.p. | 649 nM | Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs |

Note: A comprehensive DMPK profile including oral bioavailability, plasma half-life, and clearance for this compound is not publicly available in the reviewed literature.

Mechanism of Action and Signaling Pathway

As a positive allosteric modulator, this compound enhances the signaling of the M1 muscarinic receptor in the presence of acetylcholine. The M1 receptor is a Gq/11-coupled GPCR. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes, including neuronal excitability and synaptic plasticity.

Preclinical Efficacy

This compound has demonstrated significant efficacy in preclinical models relevant to schizophrenia. Notably, in a genetic mouse model of NMDA receptor hypofunction (NR1 knockdown mice), which recapitulates some of the cognitive and physiological deficits observed in schizophrenia, this compound has shown the ability to:

-

Reverse deficits in synaptic plasticity: this compound normalized impaired muscarinic agonist-induced long-term depression (LTD) in the prefrontal cortex (PFC) of NR1 knockdown mice.[1]

-

Attenuate excessive neuronal firing: Systemic administration of this compound reduced the excessive firing of pyramidal neurons in the PFC of awake, freely moving NR1 knockdown mice.[1]

-

Improve cognitive performance: The compound reversed performance impairments in the novel object recognition (NOR) and cue-mediated fear conditioning tasks, both of which are dependent on PFC function.[1][5][6]

-

Reduce hyperlocomotion: this compound produced a dose-dependent reduction in the excessive locomotor activity exhibited by NR1 knockdown mice.[1][5]

These findings provide a strong rationale for the continued investigation of this compound and other M1 PAMs as a novel therapeutic strategy for the cognitive and negative symptoms of schizophrenia.[3]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the synthesis of structurally related M1 and M4 PAMs has been described, often involving multi-step sequences that include key reactions such as amide couplings and Suzuki cross-coupling reactions to construct the core scaffolds and introduce necessary side chains.

Experimental Protocols

Calcium Mobilization Assay for M1 PAM Activity

This assay is a primary in vitro method to determine the potency and efficacy of M1 PAMs.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the M1 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Fluo-4 AM or other suitable calcium-sensitive dye.

-

Acetylcholine (ACh).

-

This compound.

-

384-well black-walled, clear-bottom microplates.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the M1-expressing cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate the plate at 37°C for 60 minutes.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.

-

ACh Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a sub-maximal (EC20) concentration of acetylcholine to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The potentiation by this compound is determined by the leftward shift of the acetylcholine dose-response curve in the presence of the compound. The EC50 of this compound is calculated from the concentration-response curve of the potentiation.

Novel Object Recognition (NOR) Test in Mice

The NOR test is a behavioral assay used to assess recognition memory.

Objective: To evaluate the effect of this compound on cognitive deficits in a mouse model.

Apparatus:

-

An open-field arena (e.g., a 40 cm x 40 cm x 40 cm box).

-

Two sets of identical objects (e.g., small plastic toys) that are distinct from each other. The objects should be heavy enough that the mice cannot move them.

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.

-

Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the mouse in the arena, equidistant from the two objects, and allow it to explore for a set period (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.

-

Inter-trial Interval: After the training phase, return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5-10 minutes).

-

Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. The effect of this compound is assessed by administering the compound (typically via intraperitoneal injection) at a specific time before the training or testing phase and comparing the DI of the treated group to a vehicle-treated control group.

Conclusion

This compound is a valuable research tool and a promising therapeutic lead that exemplifies the potential of M1 positive allosteric modulation for the treatment of cognitive deficits in schizophrenia and other CNS disorders. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models, underscore the importance of continued research in this area. Further studies to fully elucidate its pharmacokinetic profile and to establish its safety and efficacy in clinical settings are warranted. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the properties and potential of this compound and other novel M1 PAMs.

References

- 1. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of VU6004256: A Novel M1 Positive Allosteric Modulator for Schizophrenia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target in the central nervous system implicated in the pathophysiology of schizophrenia. Preclinical data robustly support the therapeutic potential of this compound in addressing the cognitive and psychotic-like symptoms associated with this debilitating disorder. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, efficacy in animal models of schizophrenia, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for schizophrenia.

Core Pharmacology and Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct (allosteric) site. This binding potentiates the receptor's response to ACh, thereby enhancing physiological cholinergic signaling. This mechanism offers the advantage of preserving the spatial and temporal dynamics of endogenous neurotransmission.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.[1] Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability, synaptic plasticity, and cognitive processes, which are known to be disrupted in schizophrenia.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Pharmacology

| Parameter | Value | Species | Reference |

| EC50 (M1 PAM activity) | 155 nM | Human | [2] |

| EC50 (M1 PAM activity) | 210 nM | Human | [3] |

| EC50 (M1 PAM activity) | 141 nM | Rat | [3] |

| Selectivity | No activity at other mAChR subtypes up to 30 µM | Not Specified | |

| Off-target Activity | No significant activity at other GPCRs at 10 µM | Not Specified |

Table 2: In Vivo Pharmacokinetics in Rodents

| Parameter | Value | Species | Route | Dose | Reference |

| Brain Penetration (Kp) | 0.11 | Rat | i.p. | Not Specified | [3] |

| Unbound Brain Penetration (Kp,uu) | 0.02 | Rat | i.p. | Not Specified | [3] |

| Maximum Brain Concentration (Total) | 49.9 µM | Mouse | i.p. | 100 mg/kg | [3] |

| Maximum Brain Concentration (Unbound) | 649 nM | Mouse | i.p. | 100 mg/kg | [3] |

Table 3: In Vivo Efficacy in a Genetic Model of Schizophrenia (NR1 Knockdown Mice)

| Behavioral/Physiological Endpoint | Doses (mg/kg, i.p.) | Effect | Reference |

| Hyperlocomotion | 3, 10 | Dose-dependent reduction | [2][4] |

| Novel Object Recognition | 3, 10 | Reversal of performance impairments | [2][4] |

| Cue-Mediated Fear Conditioning | 3, 10 | Reversal of performance impairments | [2][4] |

| Pyramidal Neuron Firing Rate (PFC) | 10 | Attenuation of excessive firing | [2][4] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Animal Model: NR1 Knockdown (KD) Mice

The NR1 knockdown (KD) mouse model is a genetic model of NMDA receptor hypofunction, which is a leading hypothesis for the pathophysiology of schizophrenia.[5] These mice have a global reduction in the NR1 subunit of the NMDA receptor, leading to behavioral and physiological phenotypes relevant to the disorder.[5]

Novel Object Recognition (NOR) Test

This task assesses recognition memory, a cognitive domain often impaired in schizophrenia.

-

Apparatus: A square open-field arena.

-

Habituation (Day 1): Mice are allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[6][7][8]

-

Training/Familiarization (Day 2): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).[7]

-

Testing (Day 2, after a retention interval): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[8]

-

Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. An index greater than 0.5 indicates a preference for the novel object and intact recognition memory.

Cue-Mediated Fear Conditioning

This paradigm evaluates associative learning and memory, which can be deficient in schizophrenia.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker to present an auditory cue (conditioned stimulus, CS).

-

Conditioning (Day 1): Mice are placed in the chamber and presented with one or more pairings of an auditory cue (e.g., a tone) with a mild, brief footshock (unconditioned stimulus, US).[9]

-

Contextual Fear Testing (Day 2): Mice are returned to the same chamber (context) without the presentation of the cue or shock, and freezing behavior (a measure of fear) is quantified.

-

Cued Fear Testing (Day 3): Mice are placed in a novel context (different from the conditioning chamber) and, after a baseline period, are presented with the auditory cue alone. Freezing behavior is measured during the cue presentation.[9]

-

Data Analysis: Freezing is typically defined as the absence of all movement except for respiration. The percentage of time spent freezing is calculated for each phase of the experiment.

In Vivo Electrophysiology in Awake, Freely Moving Mice

This technique allows for the direct measurement of neuronal activity in the prefrontal cortex (PFC), a brain region critical for cognitive function and implicated in schizophrenia.

-

Surgical Implantation: Under anesthesia, mice are implanted with a microdrive array containing fine-wire electrodes targeted to layer V of the PFC.[10][11]

-

Recovery: Mice are allowed to recover from surgery for at least one week.

-

Recording: Following recovery, neuronal activity (single-unit spikes) is recorded while the mice are awake and moving freely in their home cage or a recording chamber.[10][12]

-

Drug Administration: this compound or vehicle is administered intraperitoneally, and recordings are continued to assess the drug's effect on neuronal firing rates.

-

Data Analysis: Spikes from individual neurons are isolated and sorted. The firing rate (spikes per second) of each neuron is calculated before and after drug administration to determine the effect of the compound.[13][14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the preclinical evaluation of this compound.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Novel Object Recognition Experimental Workflow.

Caption: Fear Conditioning Experimental Workflow.

Conclusion

The preclinical data for this compound provide a strong rationale for its continued development as a novel therapeutic for schizophrenia. Its selective potentiation of M1 receptor signaling translates to robust efficacy in animal models that capture key aspects of the cognitive and positive-like symptoms of the disorder. The detailed pharmacological profile and experimental methodologies presented in this guide offer a solid foundation for further investigation and clinical translation of this promising compound. The unique mechanism of action of this compound holds the potential to address unmet medical needs in the treatment of schizophrenia, particularly in the domain of cognitive impairment.

References

- 1. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NR1 knockdown mice as a representative model of the glutamate hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. M1 muscarinic receptors modulate fear-related inputs to the prefrontal cortex: Implications for novel treatments of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multisite electrophysiology recordings in mice to study cross-regional communication during anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic in vivo multi-circuit neurophysiological recordings in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Attentional Modulation of Firing Rate Varies with Burstiness across Putative Pyramidal Neurons in Macaque Visual Area V4 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Postsynaptic Variability of Firing in Rat Cortical Neurons: The Roles of Input Synchronization and Synaptic NMDA Receptor Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Attentional modulation of firing rate varies with burstiness across putative pyramidal neurons in macaque visual area V4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppression of Neuronal Firing Following Antidromic High-Frequency Stimulations on the Neuronal Axons in Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]

VU6004256: A Technical Whitepaper on its Potential as an Alzheimer's Disease Therapeutic

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge, with current therapeutic options offering only symptomatic relief. The cholinergic hypothesis, which posits that cognitive decline in AD is linked to deficits in acetylcholine (B1216132) neurotransmission, remains a cornerstone of therapeutic research. The M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a particularly promising target due to its high expression in cognitive centers of the brain and its role in both symptomatic improvement and potential disease-modifying pathways. This document provides a comprehensive technical overview of VU6004256, a potent and selective M1 mAChR positive allosteric modulator (PAM), and evaluates its therapeutic potential for Alzheimer's disease based on available preclinical data.

Introduction: The M1 Muscarinic Receptor as a Therapeutic Target in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] A significant disruption in the cholinergic system, particularly the loss of acetylcholine (ACh)-producing neurons in the basal forebrain, is a well-established feature that contributes directly to the cognitive impairments seen in patients.[1][2]

Current standard-of-care treatments, such as acetylcholinesterase inhibitors (AChEIs), aim to increase synaptic levels of ACh.[1] However, their efficacy is limited, and they are associated with dose-limiting peripheral cholinergic side effects due to the non-specific activation of all muscarinic receptor subtypes.[1]

The M1 mAChR, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 protein, is highly expressed in the hippocampus and cerebral cortex—brain regions critical for learning and memory.[1][2][3] Targeting the M1 receptor specifically offers a more refined therapeutic strategy. Activation of the M1 receptor has two potential benefits in the context of AD:

-

Symptomatic Improvement: M1 receptor activation enhances neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[4]

-

Disease Modification: Preclinical studies indicate that M1 receptor activation can shift the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway that produces toxic Aβ peptides.[4][5] Specifically, M1 activation enhances the activity of α-secretase (non-amyloidogenic) and may inhibit β-secretase 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway.[2][5]

Positive allosteric modulators (PAMs) like this compound represent an advanced approach. Instead of directly activating the receptor, PAMs bind to a distinct allosteric site, increasing the receptor's affinity and/or efficacy for the endogenous agonist, acetylcholine. This mechanism offers greater spatiotemporal precision, amplifying physiological cholinergic signals while potentially mitigating the side effects associated with constant, non-physiological activation by orthosteric agonists.[1]

This compound: A Potent and Selective M1 PAM

This compound is a potent and selective positive allosteric modulator of the M1 muscarinic receptor.[6] While much of its preclinical investigation has been in the context of schizophrenia, its mechanism of action and effects on cognition provide a strong rationale for its potential application in Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 155 nM | CHO cells expressing M1 mAChR | Calcium Mobilization | [6] |

Table 2: In Vivo Preclinical Efficacy of this compound

| Animal Model | Dosing (Route) | Key Finding | Efficacy Measure | Reference |

| Wild-type Mice | 3, 10 mg/kg (i.p.) | Enhanced recognition memory | Increased Recognition Index in Novel Object Recognition test | [1] |

| NR1 KD Mice | 3, 10 mg/kg (i.p.) | Reversed cognitive deficits | Increased Recognition Index in Novel Object Recognition test | [6] |

| NR1 KD Mice | 3, 10 mg/kg (i.p.) | Reversed fear memory deficits | Improved freezing response in Cue-Mediated Fear Conditioning | [6] |

| NR1 KD Mice | 10 mg/kg (i.p.) | Attenuated excessive neuronal firing | Reduced pyramidal cell firing rate in prefrontal cortex | [6] |

| NR1 KD Mice | 1-10 mg/kg (i.p.) | Reduced hyperlocomotor activity | Dose-dependent reduction in distance traveled | [7] |

| Wild-type Mice | 100 mg/kg (i.p.) | Lack of seizure activity | No observable behavioral convulsions on modified Racine scale | [8] |

*NR1 KD (knockdown) mice are a genetic model of NMDA receptor hypofunction, used primarily to model schizophrenia-like symptoms.

Signaling Pathways and Mechanism of Action

M1 Receptor Signaling Pathway

This compound enhances the canonical Gq-mediated signaling cascade initiated by acetylcholine binding to the M1 receptor. This pathway is crucial for modulating neuronal excitability and plasticity.

Proposed Disease-Modifying Pathway in AD

By activating the M1 receptor, this compound is hypothesized to promote the non-amyloidogenic processing of APP, thereby reducing the production of neurotoxic Aβ peptides. This represents a potential disease-modifying effect.

References

- 1. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 3. mmpc.org [mmpc.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

An In-depth Technical Guide to VU6004256: A Positive Allosteric Modulator of the M1 Muscarinic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR1).[1] As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated significant interest in its therapeutic potential for treating cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, and detailed protocols for its characterization.

Core Data Presentation

The following tables summarize the quantitative data available for this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| EC50 | 155 nM | Human | Calcium Mobilization | [1] |

| Emax | Not Reported | - | - | - |

| Kd | Not Reported | - | - | - |

| Cooperativity (α) | Not Reported | - | - | - |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of NMDA Receptor Hypofunction

| Behavioral Test | Species | Model | Dose (mg/kg, i.p.) | Effect | Reference |

| Hyperlocomotor Activity | Mouse | NR1 Knockdown | 3, 10 | Dose-dependent reduction in hyperlocomotor activity. | [1] |

| Novel Object Recognition | Mouse | NR1 Knockdown | 3, 10 | Reverses performance impairments. | [1] |

| Cue-Mediated Fear Conditioning | Mouse | NR1 Knockdown | 3, 10 | Reverses performance impairments. | [1] |

| Pyramidal Cell Firing (PFC) | Mouse | NR1 Knockdown | 10 | Attenuates excessive pyramidal cell firing in the prefrontal cortex. | [1] |

Signaling Pathways and Mechanism of Action

This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The M1 receptor primarily couples to the Gq/11 family of G proteins.[4] Upon binding of acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses. This compound enhances this signaling cascade in the presence of acetylcholine.

Interestingly, some M1 PAMs have been shown to exhibit biased signaling, preferentially activating certain downstream pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). While detailed biased signaling studies on this compound are not extensively reported in the provided results, it is a critical aspect of modern GPCR drug discovery.

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay

This assay is used to determine the potency (EC50) of this compound in potentiating the M1 receptor's response to an agonist.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor and a promiscuous G-protein such as Gα15 or Gqi5 to ensure a robust calcium signal.

-

Reagents:

-

Culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

M1 receptor agonist (e.g., Acetylcholine or Carbachol).

-

This compound.

-

-

Protocol:

-

Cell Plating: Seed the CHO-M1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.

-

Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer. Remove the culture medium from the cells and add the dye solution. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Add a fixed, sub-maximal concentration (e.g., EC20) of the M1 agonist to the wells. Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.

-

2. Radioligand Binding Assay

This assay can be used to determine the binding affinity (Kd) of this compound and its cooperativity (α) with the orthosteric ligand.

-

Materials:

-

Membrane preparations from cells expressing the M1 receptor.

-

Radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

-

Unlabeled acetylcholine.

-

This compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol for Cooperativity Determination:

-

Incubation: In a multi-well plate, combine the M1 receptor-containing membranes, a fixed concentration of [3H]-NMS, and varying concentrations of acetylcholine. Perform this in the absence and presence of different fixed concentrations of this compound.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The presence of a PAM like this compound will cause a leftward shift in the acetylcholine competition binding curve. The magnitude of this shift can be used to calculate the cooperativity factor (α).

-

In Vivo Assays

1. Novel Object Recognition (NOR) Test

This test assesses cognitive function, specifically recognition memory, in rodents.

-

Animals: Mice (e.g., C57BL/6J or a relevant disease model such as the NR1 knockdown mouse).

-

Apparatus: An open-field arena. A variety of objects that are of similar size but different in shape and texture.

-

Protocol:

-

Habituation: Individually place each mouse in the empty open-field arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate them to the environment.

-

Training/Familiarization Phase: Place two identical objects in the arena. Allow the mouse to explore the objects freely for a defined period (e.g., 10 minutes).

-

Inter-Trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploratory behavior for a set time (e.g., 5-10 minutes).

-

Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) at a specified time before the training or test phase.

-

Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object is indicative of intact recognition memory. A discrimination index can be calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

2. In Vivo Electrophysiology

This technique is used to measure the firing rate of neurons in awake, freely moving animals.

-

Animals and Surgery: Mice are surgically implanted with a microdrive array containing electrodes targeted to a specific brain region, such as the prefrontal cortex (PFC).

-

Recording: After recovery from surgery, the electrodes are connected to a recording system. The animal is placed in a behavioral arena, and neuronal activity is recorded as it moves freely.

-

Drug Administration: this compound or vehicle is administered, and changes in neuronal firing rate are recorded.

-

Data Analysis: The recorded electrical signals are sorted to isolate the action potentials of individual neurons. The firing rate and pattern of these neurons are analyzed before and after drug administration.

Conclusion

This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognitive function and as a potential therapeutic lead. Its positive allosteric modulatory mechanism offers the prospect of enhancing cholinergic signaling in a more physiologically relevant manner compared to direct agonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and similar compounds. Further investigation into its binding kinetics, cooperativity, and potential for biased signaling will provide a more complete understanding of its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols for VU6004256 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself. This mechanism of action makes it a valuable tool for studying the therapeutic potential of M1 receptor modulation in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with relevant technical data and pathway information.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Parameter | Value | Notes |

| Mechanism of Action | Positive Allosteric Modulator (PAM) of the M1 muscarinic acetylcholine receptor | Enhances the affinity and/or efficacy of acetylcholine. |

| EC₅₀ | 155 nM | Effective concentration for 50% of maximal response in potentiation of acetylcholine activity.[1] |

| Molecular Weight | 433.45 g/mol | |

| Solubility | Estimated ≥ 100 mM in DMSO | Based on data for structurally related compounds. It is recommended to perform a small-scale solubility test. |

| Storage | Store stock solutions at -20°C or -80°C | Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of this compound Stock Solution (Estimated 100 mM in DMSO)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Precautionary Steps: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.

-

Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 43.35 mg of this compound.

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mM solution with 43.35 mg of compound).

-

-

Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of compound stability at elevated temperatures.

-

Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

Disclaimer: The solubility of this compound in DMSO is estimated based on structurally similar compounds. It is strongly recommended to perform a small-scale solubility test with a small amount of the compound before preparing a large stock solution.

Preparation of Working Solutions for Cell Culture

Materials:

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Sterile cell culture medium (e.g., DMEM, MEM, etc.) appropriate for your cell line

-

Sterile tubes for dilution

Protocol:

-

Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the same final concentration of DMSO is used in all experimental conditions, including vehicle controls.

-

-

Example Dilution Series (for a final concentration of 1 µM):

-

Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to get a 100 µM solution.

-

Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

-

-

Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.

Visualizations

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

The following diagram illustrates the canonical signaling pathway activated by the M1 muscarinic acetylcholine receptor, which is positively modulated by this compound.

Caption: M1 receptor signaling pathway modulated by this compound.

Experimental Workflow for this compound Solution Preparation

The diagram below outlines the general workflow for preparing this compound solutions for cell culture experiments.

References

Application Notes and Protocols for VU6004256 in Mouse Models of Schizophrenia

Audience: Researchers, scientists, and drug development professionals.

Introduction